molecular formula C20H18N4O2S B3019940 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide CAS No. 946317-37-9

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide

Cat. No.: B3019940
CAS No.: 946317-37-9
M. Wt: 378.45
InChI Key: GKUOAINJACEWTR-UHFFFAOYSA-N
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Description

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C20H18N4O2S and its molecular weight is 378.45. The purity is usually 95%.
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Biological Activity

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure combines a benzo[d]thiazole moiety, an isoxazole ring, and a pyridine derivative, which contributes to its diverse biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound based on various research studies.

Structural Characteristics

The compound is characterized by the following structural features:

  • Benzo[d]thiazole moiety : Known for its biological activity, particularly in anticancer and antimicrobial applications.
  • Isoxazole ring : Associated with various pharmacological effects including anti-inflammatory and analgesic properties.
  • Pyridine derivative : Often enhances the solubility and bioavailability of compounds.

Molecular Formula and Properties

PropertyValue
Molecular FormulaC₁₅H₁₅N₃O₂S
Molecular Weight299.36 g/mol
CAS Number895422-40-9

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzothiazole Core : This is achieved through a condensation reaction between 2-aminothiophenol and an appropriate aldehyde.
  • Introduction of Dimethyl Groups : Methylation reactions using methyl iodide or similar reagents are employed.
  • Attachment of Pyridine Derivative : Nucleophilic substitution reactions facilitate the introduction of the pyridine moiety.
  • Formation of Isoxazole Ring : This can be accomplished through cyclization reactions involving appropriate precursors.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance:

  • A study evaluated benzothiazole derivatives that induced apoptosis in cancer cell lines by activating procaspase pathways . The presence of the benzothiazole moiety was crucial for this activity.

The mechanisms by which this compound exerts its biological effects include:

  • Caspase Activation : Similar compounds have been shown to activate procaspase-3 to caspase-3, leading to apoptosis in cancer cells .
  • Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation, although detailed studies on this compound are still needed.

Other Biological Activities

In addition to anticancer properties, compounds containing similar functional groups have demonstrated:

  • Antimicrobial Activity : Benzothiazole derivatives have shown effectiveness against various bacterial strains.

Cytotoxicity Studies

Cytotoxicity testing on cell lines such as A549 (lung cancer) and MCF7 (breast cancer) has been performed to assess the therapeutic potential of similar compounds . Results indicated that certain derivatives exhibited significant cytotoxic effects at specific concentrations.

Case Study 1: Anticancer Evaluation

In a recent study, a series of benzothiazole derivatives were evaluated for their anticancer activity against U937 and MCF7 cell lines. Compounds with structural similarities to our target compound showed significant selectivity and potency in inducing apoptosis .

Case Study 2: Mechanistic Insights

Further investigations revealed that these compounds could inhibit tumor growth by modulating apoptotic pathways, underscoring the importance of functional group interactions in their mechanism .

Properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-12-8-13(2)18-16(9-12)22-20(27-18)24(11-15-6-4-5-7-21-15)19(25)17-10-14(3)23-26-17/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUOAINJACEWTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC(=NO4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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